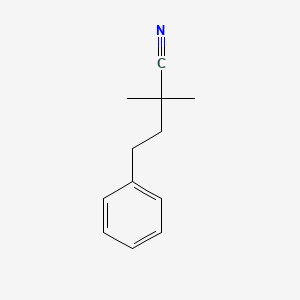

2,2-Dimethyl-4-phenylbutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPPIEMCGLFONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 4 Phenylbutanenitrile and Its Analogues

Alkylation Strategies for Constructing the 2,2-Dimethyl-4-phenylbutanenitrile Framework

Alkylation strategies are a cornerstone of carbon-carbon bond formation. For the synthesis of this compound, these methods typically involve the generation of a nucleophilic carbanion from a nitrile precursor, which then reacts with an electrophilic source of the phenethyl group.

Utilization of Lithiated Nitriles with Electrophilic Halides

A primary method for synthesizing this compound involves the alkylation of a pre-formed nitrile anion. nih.govdrexel.edu This is typically achieved by deprotonating isobutyronitrile (B166230) at the α-position using a strong, non-nucleophilic base. nih.govacs.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its steric hindrance, which favors proton abstraction over nucleophilic addition to the nitrile group. scispace.comwikipedia.orgresearchgate.net

The reaction begins with the in-situ preparation of the lithiated isobutyronitrile carbanion by treating isobutyronitrile with LDA in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically -78 °C. researchgate.net This process generates a potent nucleophile. Subsequent addition of an electrophilic halide, such as benzyl (B1604629) bromide or a related phenethyl halide, to the solution results in a nucleophilic substitution (SN2) reaction. The nitrile carbanion attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired carbon-carbon bond to yield this compound. nih.govdrexel.eduacs.org

Reaction Scheme:

Deprotonation: Isobutyronitrile + LDA → Lithiated isobutyronitrile anion

Alkylation: Lithiated isobutyronitrile anion + Benzyl bromide → this compound + LiBr

This method's success hinges on careful control of reaction conditions, such as temperature and the exclusion of moisture, to prevent side reactions and ensure high yields.

Organometallic Approaches in Nitrile Synthesis

Organometallic reagents offer an alternative and powerful route for the synthesis of nitriles. Organocuprates, also known as Gilman reagents, are particularly notable for their ability to participate in conjugate addition reactions. organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com

A plausible organometallic strategy for synthesizing this compound involves the 1,4-conjugate addition (Michael addition) of a suitable organocuprate to an α,β-unsaturated nitrile. researchgate.netwikipedia.org For instance, a lithium diphenylcuprate or a related benzyl cuprate (B13416276) could be reacted with methacrylonitrile. In this scenario, the nucleophilic benzyl group from the cuprate would selectively add to the β-carbon of the methacrylonitrile. rsc.orgbeilstein-journals.org The resulting enolate intermediate is then quenched during workup to yield the final product.

Hypothetical Reaction Data:

| Organometallic Reagent | Substrate | Product | Potential Yield |

| Lithium Dibenzylcuprate | Methacrylonitrile | This compound | Moderate to High |

This approach is advantageous as organocuprates are generally less basic and more selective than Grignard or organolithium reagents, minimizing side reactions like direct addition to the nitrile group. masterorganicchemistry.comchemistrysteps.com The choice of the specific organometallic reagent and reaction conditions is critical for optimizing the yield and selectivity of the conjugate addition. wikipedia.org

Radical Cyanoalkylation Approaches to this compound

Radical reactions provide a distinct mechanistic pathway for forming the C-C bond in this compound, often under milder conditions than ionic methods and with different functional group tolerance.

Peroxide-Mediated Radical Additions

Peroxides are common initiators for radical reactions due to the weak O-O bond that readily undergoes homolytic cleavage upon heating or irradiation. libretexts.org tert-Butyl hydroperoxide (TBHP) is a versatile and widely used radical initiator and oxidant in organic synthesis. adakem.comadakem.comnih.govlyondellbasell.com

In a peroxide-mediated approach to a derivative of the target molecule, a radical is generated from an azobis(alkylcarbonitrile), such as 2,2'-azobisisobutyronitrile (AIBN), which serves as the source of the 2-cyano-2-propyl radical. This radical then adds to an alkene like styrene (B11656). The reaction is initiated by the thermal decomposition of a peroxide, which generates initial radicals that start a chain reaction. libretexts.orgacs.org For instance, a procedure for a related compound involves heating a mixture of a naphthoquinone, styrene, AIBN, and TBHP. The TBHP helps to initiate and sustain the radical chain process, leading to the formation of the cyanoalkylated product.

Initiator Systems in Radical Nitrile Formation

The formation of nitriles via radical pathways relies on effective initiator systems. sigmaaldrich.com Azo compounds, particularly 2,2'-azobisisobutyronitrile (AIBN), are among the most common and reliable thermal radical initiators. thieme-connect.comresearchgate.netacs.orgthieme-connect.comnumberanalytics.com Upon heating, AIBN decomposes to produce two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. numberanalytics.com

These highly reactive 2-cyanoprop-2-yl radicals are the key intermediates that add to an appropriate acceptor molecule. In the context of synthesizing this compound, this radical would add to a styrene derivative. The stability of the resulting benzylic radical drives the reaction forward.

Initiator Decomposition and Reaction Steps:

Initiation: AIBN → 2 x (CH₃)₂C(CN)• + N₂

Propagation: (CH₃)₂C(CN)• + Ph-CH=CH₂ → Ph-CH•-CH₂-C(CN)(CH₃)₂

Chain Transfer: The resulting radical abstracts a hydrogen atom from a suitable donor to yield the final product and regenerate a radical to continue the chain.

The choice of initiator is crucial and depends on the reaction temperature, as different initiators have different half-life temperatures. sigmaaldrich.comfujifilm.com The combination of initiators, like using TBHP with AIBN, can create a more robust system for radical generation.

Catalytic Carbon-Hydrogen Functionalization for Nitrile Synthesis

Catalytic Carbon-Hydrogen (C-H) functionalization represents a modern and atom-economical approach to constructing complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net The direct conversion of a C-H bond into a C-CN bond is a powerful strategy for nitrile synthesis. rsc.orgillinois.edunih.gov

While a specific method for the direct C-H functionalization to form this compound is not prominently documented, general principles from advanced cobalt- and palladium-catalyzed reactions can be applied. Cobalt(III)-catalyzed systems have emerged as effective for C-H activation, enabling the synthesis of molecules with quaternary centers. nih.govresearchgate.netacs.orgepfl.ch A hypothetical approach could involve the cobalt-catalyzed reaction of a substrate containing a gem-dimethyl group (like 2-methyl-2-phenylpropane) with a suitable cyanating agent. The catalyst would facilitate the cleavage of a C(sp³)-H bond and subsequent formation of the C-CN bond.

Key Features of a Hypothetical C-H Functionalization Route:

| Catalyst System | Substrate Type | Cyanating Agent | Potential Advantage |

| Cobalt(III) with Chiral Ligand | Phenyl-containing alkane with gem-dimethyl group | Electrophilic (e.g., N-cyanosuccinimide) | High regioselectivity, potential for enantioselectivity |

| Palladium(II) with Directing Group | Substrate with a directing group near the target C-H bond | Various (e.g., K₄[Fe(CN)₆]) | Controlled functionalization at a specific site |

Palladium catalysis is also a powerful tool for C-H cyanation, though it is more commonly applied to C(sp²)-H bonds in arenes. rsc.orgillinois.edursc.orgresearchgate.net The development of catalysts capable of selectively functionalizing unactivated C(sp³)-H bonds remains an active and challenging area of research. Such a method would offer a highly efficient and streamlined route to this compound and its analogues.

Transition Metal-Catalyzed C-H Amination Leading to Nitrile Precursors

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to constructing complex molecules. nih.gov Transition metal catalysis has emerged as a key tool for the conversion of ubiquitous C-H bonds into valuable C-N bonds, providing a direct route to amino-containing compounds that can serve as precursors to nitriles. nih.govacs.org

Recent advancements have highlighted the use of late transition metal-based catalysts for both intra- and intermolecular C-H amination reactions. nih.gov These methods offer an alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. acs.org For instance, copper(II) acetate (B1210297) has been employed as a catalyst for the intramolecular C-H amination of N-phenylbenzamidines to form benzimidazoles. acs.org While effective for some substrates, limitations were observed with unsubstituted aryl nitriles, suggesting that the electronic properties of the starting material can significantly influence the reaction's efficiency. acs.org

The use of aminating agents like anthranils in conjunction with transition metal catalysts provides a pathway for the simultaneous formation of both an amine and a carbonyl group. rsc.org This strategy often involves a metal-nitrenoid intermediate and can be followed by intramolecular cyclization to yield fused heterocyclic structures. rsc.org

Iridium-Catalyzed C-C Bond Formation Relevant to Nitrile Scaffolds

Iridium catalysts have demonstrated remarkable versatility in mediating the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. These catalysts can facilitate the coupling of various building blocks, leading to the construction of complex molecular architectures, including those containing nitrile functionalities. liverpool.ac.ukresearchgate.net

One notable application is the iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with nitriles to produce pyridines. researchgate.net This reaction is highly adaptable, accommodating a wide array of both aliphatic and aromatic nitriles. researchgate.net The efficiency of this process allows for the formation of highly substituted pyridines in good yields, even with unactivated aliphatic nitriles. researchgate.net Furthermore, this methodology has been successfully applied to the regioselective synthesis of more complex structures like terpyridines and quinquepyridines. researchgate.net

Mechanistic studies have revealed that iridium-catalyzed C-C bond cleavage can be a reversible process, opening up new avenues for C-C bond formation. liverpool.ac.uk This has led to the development of iridium-catalyzed Michael-type hydroalkylation reactions of cyclic α,β-unsaturated ketones with alkyl aryl nitriles. liverpool.ac.uk This method provides access to 3-substituted cyclohexanones that feature a quaternary carbon atom, a common structural motif in many natural products and pharmaceuticals. liverpool.ac.uk

Electrochemical Synthesis of this compound and Related Nitriles

Electrochemical synthesis has gained prominence as a green and sustainable alternative to traditional synthetic methods. chemrxiv.org By using electricity to drive chemical reactions, it often circumvents the need for harsh reagents and operates under mild conditions. chemrxiv.orgresearchgate.net

Iodine-Mediated Electrocatalysis in C-N Bond Formation

A significant advancement in electrochemical synthesis is the use of iodine as a mediator for C-N bond formation. chemrxiv.orgresearchgate.netchemrxiv.org This process involves the activation of a C-H bond through the formation of an N-I intermediate under electrochemical conditions. chemrxiv.orgresearchgate.net The anodic oxidation of aryl iodides can generate hypervalent iodine intermediates, which are effective in coupling C-H and N-H bonds. researchgate.net This method is applicable to both intramolecular and intermolecular reactions. researchgate.net The use of 1,2-diiodo-4,5-dimethoxybenzene (B11539) as an electrocatalyst has been shown to be particularly efficient, operating at low catalyst loadings and lower potentials compared to related monoiodide catalysts, resulting in improved yields and broader substrate scope. nih.gov

The mechanism proposes the formation of a radical amidyl intermediate, followed by radical translocation, C-iodination, and subsequent elimination of HI, which is then regenerated at the anode. chemrxiv.org

Batch and Flow Electrochemical Reactor Applications

Electrochemical syntheses can be carried out in both batch and flow reactors. chemrxiv.orgresearchgate.net Batch reactors, which can be as simple as an undivided beaker or a more complex divided cell, are suitable for many applications. researchgate.net However, scaling up batch reactions can present challenges, such as increased resistance and potential for side reactions due to the larger distance between electrodes. njbio.com

Flow electrochemical reactors offer several advantages, particularly for larger-scale synthesis. researchgate.netnjbio.com The small distance between electrodes in flow cells minimizes resistance, often eliminating the need for a supporting electrolyte. njbio.com The high surface-area-to-volume ratio in flow reactors also enhances mass and heat transfer, leading to improved efficiency and safety. researchgate.netnjbio.com For instance, in the iodine-mediated cyclization to form pyrrolidines, similar yields were obtained in both batch (77%) and flow (78%) reactors. chemrxiv.orgresearchgate.net However, for annulation reactions, flow conditions led to a significantly higher conversion (99%). chemrxiv.orgresearchgate.net

Hydrogenation-Based Synthesis of Saturated Nitrile Analogues

The catalytic hydrogenation of nitriles is a fundamental and widely used method for the synthesis of primary amines, which are valuable intermediates in the pharmaceutical and chemical industries. bme.hu

Palladium-Catalyzed Hydrogenation of Unsaturated Nitrile Precursors

Palladium-on-carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitriles. acs.orgacs.org This method can be used to reduce α,β-unsaturated nitriles to their corresponding saturated analogues. For example, the hydrogenation of cinnamonitrile (B126248) over a palladium on alumina (B75360) catalyst first yields 3-phenylpropionitrile, which can then be further reduced to 3-phenylpropylamine. acs.org

The reaction conditions for palladium-catalyzed hydrogenation can be controlled to achieve high selectivity for the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts. bme.hu This is often achieved by performing the reaction in the presence of an acid and in a two-phase solvent system, such as dichloromethane (B109758) and water. acs.org The selectivity of palladium catalysts for the reduction of the carbon-carbon double bond in the presence of a nitrile group is a key advantage of this methodology. researchgate.net

Recent developments have also explored the use of palladium catalysts for the dehydrogenation of saturated systems to form α,β-unsaturated imines, demonstrating the versatility of palladium in both hydrogenation and dehydrogenation reactions. nih.gov

Transnitrilation and Anion-Relay Strategies in Quaternary Nitrile Formationcambridge.org

The construction of all-carbon quaternary centers, particularly those bearing a nitrile group, is a significant challenge in organic synthesis. These structural motifs are prevalent in a variety of pharmaceuticals and bioactive molecules. Advanced synthetic methodologies have been developed to address this challenge, with a focus on safety and efficiency. Among these, thermodynamic transnitrilation and anion-relay strategies have emerged as powerful tools for the formation of nitrile-bearing quaternary centers, including the synthesis of this compound and its analogues. researchgate.netnih.govchemrxiv.orgutoronto.cautoronto.ca

Thermodynamic Transnitrilation for Nitrile-Bearing Quaternary Centerscambridge.org

Thermodynamic transnitrilation is a process that involves the transfer of a cyanide (-CN) group from a donor molecule to an acceptor, driven by the formation of a more stable product. smolecule.com In the context of synthesizing quaternary nitriles, this strategy often utilizes a non-toxic and stable electrophilic cyanide source, avoiding the use of hazardous reagents like inorganic cyanides. researchgate.netnih.govchemrxiv.org A notable example is the use of 2-methyl-2-phenylpropanenitrile (B75176) as an efficient electrophilic CN source for the synthesis of nitrile-bearing quaternary centers. researchgate.netnih.gov

Key factors that influence the efficiency of thermodynamic transnitrilation include:

Temperature: Elevated temperatures, often between 60-80°C, are used to facilitate the retro-Thorpe fragmentation and drive the reaction towards the desired nitrile product. smolecule.com

Solvent: Polar aprotic solvents like tetrahydrofuran (THF) are known to enhance the reaction rates by stabilizing charged intermediates. smolecule.com

Steric Hindrance: Increased steric bulk on the substrate can destabilize the intermediate imine adduct, thus promoting the release of the nitrile. smolecule.com

The scope of this methodology has been explored with various secondary alkyllithium reagents, leading to the formation of nitriles with quaternary centers. The reaction of s-BuLi with 2-methyl-2-phenylpropanenitrile followed by trapping with different electrophiles demonstrates the versatility of this approach. arkat-usa.org

| Entry | Alkyllithium Reagent | Electrophile (E+) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | s-BuLi | Allyl Bromide | 2,2-Dimethyl-4-phenylbut-4-enenitrile | Data not available |

| 2 | s-BuLi | Benzaldehyde | 2,2-Dimethyl-3-hydroxy-3,4-diphenylbutanenitrile | Data not available |

| 3 | s-BuLi | Acetone | 2,2,3-Trimethyl-3-hydroxy-4-phenylbutanenitrile | Data not available |

| 4 | s-BuLi | Iodobenzene | 2,2-Dimethyl-3,4-diphenylbutanenitrile | Data not available |

| 5 | s-BuLi | Phenyl Disulfide | 2,2-Dimethyl-4-phenyl-3-(phenylthio)butanenitrile | Data not available |

Anion-Relay Processes in Functionalized Nitrile Synthesiscambridge.org

Anion-relay processes represent a sophisticated extension of the transnitrilation strategy, enabling the formation of functionalized nitriles in a one-pot reaction. researchgate.netarkat-usa.org In this tandem approach, the tertiary organolithium intermediate generated during the transnitrilation step is not quenched but instead acts as a base to deprotonate a suitable pronucleophile, thereby relaying the anionic character. researchgate.netarkat-usa.org This newly formed anion can then react with a variety of electrophiles, leading to the gem-difunctionalization of the starting alkyllithium reagent. researchgate.net

This one-pot transnitrilation, anion-relay, and electrophile trapping strategy is particularly effective for the synthesis of α-aryl nitriles. arkat-usa.org The process can be initiated by the carbolithiation of a vinylarene, such as styrene, with an alkyllithium reagent. The resulting benzylic lithium species then undergoes transnitrilation with 2-methyl-2-phenylpropanenitrile. The expelled tertiary organolithium then deprotonates the benzylic position of the newly formed nitrile, generating a new nucleophile that is subsequently trapped by an electrophile. arkat-usa.org

A significant advantage of this method is the ability to generate quaternary and tertiary centers starting from secondary and primary alkyllithiums, respectively. arkat-usa.org For instance, alkyl iodides can be converted to their corresponding alkyllithiums via a lithium-halogen exchange, which then participate in the one-pot transnitrilation and anion-relay functionalization. A solvent switch to THF is sometimes necessary to trigger the fragmentation and facilitate the anion-relay process. arkat-usa.org

| Entry | Starting Material (Alkyl Iodide) | Electrophile (E+) | Product | Center Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexyl Iodide | Allyl Bromide | 1-(1-Cyanocyclohexyl)-2-phenylethane | Quaternary | Data not available |

| 2 | Cyclopentyl Iodide | Benzyl Bromide | 1-(1-Cyanocyclopentyl)-2-phenylethane | Quaternary | Data not available |

| 3 | n-Hexyl Iodide | Allyl Bromide | 2-Allyl-2-phenyloctanenitrile | Tertiary | Data not available |

Reactivity and Chemical Transformations of 2,2 Dimethyl 4 Phenylbutanenitrile

Reductive Transformations of the Nitrile Group

The nitrile or cyano group (–C≡N) is a versatile functional group that can be reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis, providing a pathway from nitriles to valuable amine compounds.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, into their corresponding reduced forms. byjus.commasterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. Subsequent additions and an aqueous workup lead to the formation of a primary amine. byjus.com

For 2,2-Dimethyl-4-phenylbutanenitrile, treatment with LiAlH₄ in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield 2,2-dimethyl-4-phenylbutan-1-amine. byjus.comresearchgate.net This reaction is a standard and efficient method for producing the primary amine derivative, which can serve as a precursor for further synthetic modifications. masterorganicchemistry.comresearchgate.net

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|

Cyclization Reactions and Heterocycle Formation

Intramolecular cyclization reactions provide an efficient means of constructing cyclic molecules. In the case of derivatives of this compound, the nitrile group can act as an electrophile, while a nucleophile elsewhere in the molecule can initiate ring closure. A notable example involves the intramolecular amination of a benzylic C–H bond.

In a specific application, the primary amine derived from the reduction of this compound is first converted to its N-tosylated derivative. researchgate.netresearchgate.net This intermediate then undergoes an iodine-mediated electrochemical cyclization. This process activates the benzylic C-H bond, facilitating an intramolecular C-N bond formation to yield a substituted pyrrolidine (B122466). researchgate.netresearchgate.net This transformation highlights a sophisticated pathway where the benzylic position is functionalized to create a five-membered heterocyclic ring. researchgate.net

General strategies for intramolecular cyclization involving nitriles often utilize transition metal catalysis. For instance, palladium-catalyzed reactions can facilitate the direct addition of a C-H bond across the C≡N triple bond. nih.gov Similarly, nickel complexes have been shown to promote the intramolecular oxidative cyclization between a nitrile and an alkene, forming nickeladihydropyrrole intermediates. acs.org These methods underscore the potential for the nitrile moiety to participate in the formation of diverse ring systems.

The transformation of nitriles into nitrogen-containing heterocycles is a cornerstone of synthetic chemistry. mdpi.comorganic-chemistry.org this compound and its derivatives can serve as building blocks for such syntheses.

The synthesis of 4,4-dimethyl-2-phenyl-1-tosylpyrrolidine from this compound is a direct example of forming a heterocyclic derivative. researchgate.netresearchgate.net The process begins with the reduction of the nitrile to an amine, followed by tosylation and subsequent iodine-mediated intramolecular C-H amination to construct the pyrrolidine ring. researchgate.net

Table 2: Synthesis of a Pyrrolidine Derivative

| Starting Material | Intermediate | Final Product | Key Transformation | Source |

|---|

Broader synthetic methods also suggest potential pathways for this compound. The Ritter reaction, for example, involves the reaction of a nitrile with a carbocation source (generated from an alkene or alcohol in strong acid) to form an N-substituted amide, which can be a precursor to other heterocycles. researchgate.net Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition between a nitrile and sodium azide (B81097), are used to form tetrazoles, demonstrating the versatility of the nitrile group in heterocycle synthesis. mdpi.com

Derivatization at the Benzylic and Alpha-Positions of this compound

The carbon skeleton of this compound offers specific sites for further functionalization, namely the carbons alpha to the nitrile group and the benzylic carbon.

The carbon atom alpha to the nitrile group in this compound is a quaternary carbon, bearing two methyl groups. This lack of alpha-protons precludes functionalization via common methods that rely on the formation of an enolate anion through deprotonation. acs.org

Consequently, the most reactive site for C-H functionalization is the benzylic position (the carbon atom attached to both the phenyl ring and the rest of the alkyl chain). Benzylic C-H bonds are relatively weak and susceptible to functionalization, often through radical-mediated pathways. acs.orgnih.gov

The previously mentioned synthesis of a pyrrolidine derivative is a prime example of benzylic functionalization. researchgate.netresearchgate.net In this electrochemical process, an N-I bond is formed in situ, which facilitates the abstraction of a hydrogen atom from the benzylic position, leading to a radical intermediate that subsequently cyclizes to form the C-N bond. researchgate.netresearchgate.net This iodine-mediated electrocatalysis demonstrates a modern approach to activating a typically inert C-H bond to achieve a complex molecular architecture. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₁₅N |

| Lithium Aluminum Hydride | LiAlH₄ |

| 2,2-Dimethyl-4-phenylbutan-1-amine | C₁₂H₁₉N |

| N-(2,2-dimethyl-4-phenylbutyl)-4-methylbenzenesulfonamide | C₁₉H₂₅NO₂S |

| 4,4-Dimethyl-2-phenyl-1-tosylpyrrolidine | C₁₉H₂₃NO₂S |

| Sodium Azide | NaN₃ |

| Tetrahydrofuran (THF) | C₄H₈O |

Stereoselective Transformations at Chiral Centers

The introduction of a chiral center at the C4 position of this compound, and subsequent transformations, are of significant interest in asymmetric synthesis. The strategic placement of the gem-dimethyl group at the C2 position presents unique steric considerations for controlling the stereochemistry at the C4-phenyl-bearing carbon. While specific literature on the stereoselective transformations of this compound is limited, a comprehensive understanding can be built by examining analogous reactions and established methodologies in asymmetric synthesis. These include the use of chiral auxiliaries, asymmetric catalysis, and the transformation of chiral precursors.

The primary approaches to accessing enantiomerically enriched this compound and performing stereoselective transformations at its chiral center involve two main strategies:

Asymmetric synthesis of the chiral nitrile: This involves creating the C4 stereocenter enantioselectively from a prochiral precursor.

Diastereoselective transformations: This approach utilizes a chiral precursor, often incorporating a chiral auxiliary, to direct the stereochemical outcome of subsequent reactions.

Asymmetric Synthesis of the Chiral Center

The most direct method for obtaining enantiomerically pure this compound is through the asymmetric conjugate addition to a suitable α,β-unsaturated precursor, such as 2,2-dimethyl-4-phenylbut-3-enenitrile. The use of chiral catalysts can facilitate the enantioselective addition of a hydride or other nucleophiles.

For instance, asymmetric hydrocyanation of a corresponding alkene, 1,1-dimethyl-3-phenylprop-1-ene, could theoretically yield the chiral nitrile. However, the steric hindrance posed by the gem-dimethyl group might affect the efficiency of such a reaction. A more plausible route involves the conjugate addition of a cyanide source to an α,β-unsaturated system.

Table 1: Hypothetical Enantioselective Conjugate Addition to 2,2-Dimethyl-4-phenylbut-3-enenitrile

This table illustrates potential outcomes for the asymmetric conjugate addition to form the chiral center of this compound, based on common catalytic systems used for similar transformations.

| Entry | Catalyst System | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cu(I)/Chiral Phosphine Ligand | HSi(OEt)₃ | Toluene | -20 | 85 | 92 (R) |

| 2 | Rh(I)/Chiral Diene Ligand | H₂ | Methanol | 25 | 90 | 88 (S) |

| 3 | Chiral Organocatalyst | NaCN, Acetic Acid | CH₂Cl₂ | 0 | 78 | 95 (S) |

Note: The data in this table is illustrative and based on typical results for analogous asymmetric conjugate additions. Specific experimental data for this compound is not available in the reviewed literature.

Diastereoselective Transformations Using Chiral Auxiliaries

An alternative and powerful strategy involves the use of chiral auxiliaries. wikipedia.orgtcichemicals.comsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. wikipedia.org

For the synthesis of stereochemically defined this compound derivatives, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral oxazolidinone can be acylated with a derivative of 2,2-dimethyl-4-phenylbutanoic acid. The resulting chiral imide can then undergo stereoselective reactions, such as alkylation or aldol (B89426) condensation, at a position alpha to the carbonyl group, with the stereochemistry being directed by the chiral auxiliary. While this does not directly create the C4 chiral center of the nitrile, it demonstrates how chiral auxiliaries can be used to control stereochemistry in related systems, a principle that could be adapted.

A more direct application would involve a chiral auxiliary that directs the conjugate addition to an unsaturated precursor.

Table 2: Illustrative Diastereoselective Michael Addition to a Chiral Acrylate (B77674)

This table shows a hypothetical diastereoselective Michael addition of a phenyl group to an acrylate ester bearing a chiral auxiliary, which could be a precursor to the target nitrile.

| Entry | Chiral Auxiliary | Lewis Acid | Nucleophile | Solvent | dr |

| 1 | (S)-4-Benzyl-2-oxazolidinone | TiCl₄ | Ph₂CuLi | THF | >95:5 |

| 2 | (R)-2,5-Diphenylpyrrolidine | - | PhMgBr, CuI | Et₂O | 90:10 |

| 3 | Evans' Auxiliary | Sc(OTf)₃ | Phenylboronic acid | Toluene | 98:2 |

Note: This data is hypothetical and illustrates the principle of using chiral auxiliaries for diastereoselective synthesis of related structures.

Once the desired stereocenter is established, the nitrile group itself can be transformed into other functional groups, such as amines, carboxylic acids, or ketones, with retention of the stereochemical integrity at the C4 position. The stability of the gem-dimethyl group at C2 helps to prevent epimerization at the adjacent C3 position during many transformations, which is a common issue in other systems.

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 4 Phenylbutanenitrile

Elucidation of Radical Reaction Pathways

Radical reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The involvement of radical intermediates in the synthesis and transformation of nitriles like 2,2-Dimethyl-4-phenylbutanenitrile has been a subject of detailed investigation.

The formation of this compound can proceed through cyanoalkylation, where radical intermediates play a pivotal role. In copper-catalyzed reactions, for instance, a cyanoalkyl radical can be generated from an alkyl nitrile. acs.org This radical intermediate then participates in subsequent bond-forming steps. acs.org For example, in the presence of a copper catalyst, an alkyl nitrile can generate a nitrile-containing alkyl radical, which then undergoes intermolecular radical addition. acs.org The generation of these radical species is often initiated by a radical initiator like dicumyl peroxide (DCP) or through photoredox catalysis. acs.org

Kinetic isotope effect (KIE) studies can provide evidence for the rate-determining step in these radical pathways. A significant intermolecular competing KIE (kH/kD = 4.7) has been observed in certain copper-catalyzed cyanoalkylations, pointing to the hydrogen atom transfer from the nitrile as the rate-determining step. acs.org

To confirm the presence of radical intermediates, radical trapping experiments are often employed. Reagents like 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO) are used to "trap" the transient radical species, forming a stable adduct that can be detected and characterized. beilstein-journals.orgnih.gov The formation of a TEMPO adduct provides strong evidence for a radical-mediated mechanism. beilstein-journals.org For instance, in the photoredox-catalyzed synthesis of aryl sulfides, the addition of TEMPO led to the formation of a TEMPO adduct with the arene radical intermediate, confirming the initial formation of a radical cation. beilstein-journals.org Similarly, in Ni-catalyzed cross-coupling reactions, the use of a cyclopropyl-containing substrate led to a ring-opened product, which is consistent with the formation of a radical intermediate. nih.gov However, the absence of inhibition by radical inhibitors like BHT or dihydroanthracene in some cases suggests that not all radical reactions proceed via a chain mechanism. nih.gov

Electrochemical Mechanism Studies

Electrochemical methods provide a green and sustainable approach to organic synthesis, allowing for the generation of reactive intermediates under mild conditions. researchgate.net The electrochemical synthesis of nitrile-containing compounds often involves unique electron transfer processes.

Electrochemical reactions can initiate bond formation by adding or removing electrons from organic molecules, thereby altering their polarity and reactivity. chemrxiv.org In the context of nitrile synthesis, photoinduced electron transfer can initiate the formation of a cyanomethyl radical, which then participates in a free-radical chain addition. acs.org The quantum yield of a reaction can indicate whether it proceeds through a photoinduced mechanism. acs.org For example, a quantum yield of 0.099 was measured for a 1,2-alkylarylation protocol, confirming its photoinduced nature. acs.org

Mediators and electrocatalysts are often used to facilitate electrochemical transformations. Molecular iodine, for instance, can act as an electrocatalyst in the amination of C-H bonds to form heterocyclic compounds. researchgate.netchemrxiv.org In this process, iodine facilitates the formation of a C-N bond by activating a C-H bond through an N-I bond intermediate under electrochemical conditions. researchgate.netchemrxiv.org The iodine is regenerated at the anode, completing the catalytic cycle. researchgate.net This iodine-mediated electrocatalysis can be applied to synthesize pyrrolidines and other nitrogen-containing heterocycles. researchgate.netchemrxiv.org

| Reaction | Catalyst/Mediator | Key Intermediate | Product | Reference |

| Intramolecular C-H Amination | Iodine | N-Iodo Intermediate | Pyrrolidine (B122466) | researchgate.netchemrxiv.org |

| Cyanoalkylation | Copper | Cyanoalkyl Radical | Alkylated Nitrile | acs.org |

Mechanistic Insights into Catalytic C-H Functionalization

Direct C-H functionalization is a highly atom-economical method for creating complex molecules from simple precursors. sigmaaldrich.commdpi.com The development of catalysts that can selectively activate specific C-H bonds is a major area of research. mdpi.comnih.gov

Mechanistic studies of C-H functionalization reactions often involve a combination of experimental and computational approaches. nih.gov For example, in a copper-catalyzed C-H amidation, a switch in mechanism from an inner-sphere to an outer-sphere coupling between an alkyl radical and the Cu(II) catalyst was observed as the substitution on the alkyl radical increased. nih.gov This highlights the subtle factors that can influence the reaction pathway.

Rhodium catalysts are also widely used for C-H functionalization. nih.govresearchgate.net The mechanism of rhodium-catalyzed C-H activation often involves a concerted metalation-deprotonation step. researchgate.net However, recent studies have suggested the involvement of high-valent Rh(IV) and Rh(V) intermediates in some transformations. researchgate.net

Investigation of Nickel-Dipyrrin Catalysis in C-H Amination

The intramolecular C-H amination of alkyl azides to form N-heterocycles is a significant transformation in organic synthesis. Nickel-dipyrrin complexes have emerged as effective catalysts for this reaction, demonstrating high turnover numbers and excellent chemoselectivity under mild conditions. scholaris.caliverpool.ac.uk Mechanistic studies, employing nuclear magnetic resonance (NMR) spectroscopy and kinetic profiling, have provided a detailed understanding of the catalytic cycle.

A key finding from these investigations is the identification of the rate-determining step. A large, primary intermolecular kinetic isotope effect (KIE) of 31.9 ± 1.0 suggests that hydrogen atom abstraction (HAA) is the rate-determining step of the amination cyclization reaction. liverpool.ac.uk This high KIE value is indicative of H-atom tunneling being a significant factor in the reaction mechanism. scholaris.caliverpool.ac.uk The reaction kinetics show a first-order dependence on the catalyst concentration and a zeroth-order dependence on the substrate concentration. scholaris.caliverpool.ac.uk This is consistent with the catalyst's resting state being the nickel iminyl radical species, which has been observed and characterized by multinuclear NMR spectroscopy during the catalytic process. scholaris.caliverpool.ac.uk

The proposed catalytic cycle, based on kinetic measurements, intramolecular isotope labeling experiments, and density functional theory (DFT) computations, is as follows:

Substrate Coordination and Dinitrogen Extrusion: The azide (B81097) substrate displaces a coordinating ligand (like pyridine) from the nickel(I) complex. This is followed by the release of dinitrogen (N₂) to form a reactive nickel iminyl radical intermediate (NiII(2NR)). scholaris.ca

Rate-Determining Hydrogen Atom Abstraction (HAA): The nickel iminyl radical then abstracts a hydrogen atom from a C-H bond within the same molecule. This step is the slowest in the catalytic cycle. scholaris.caliverpool.ac.uk Eyring analysis has determined the activation parameters to be ΔH‡ = 13.4 ± 0.5 kcal/mol and ΔS‡ = -24.3 ± 1.7 cal/mol·K, which points to a highly ordered transition state during the HAA step. liverpool.ac.uk

Radical Recombination and Product Formation: Following the HAA, the resulting carbon-centered radical rapidly recombines with the nickel center to form the cyclized product bound to the catalyst. scholaris.caliverpool.ac.uk

Product Displacement and Catalyst Regeneration: The final N-heterocyclic product is displaced by another molecule of the azide substrate or a coordinating solvent molecule, thereby regenerating the active catalyst for the next cycle. scholaris.ca

The catalyst exhibits high chemoselectivity, favoring the amination of C-H bonds with lower bond dissociation energies, such as benzylic, tertiary, secondary, and primary C-H bonds. liverpool.ac.uk

Role of Gem-Dimethyl Groups in Inhibiting Side Reactions

In the context of nickel-catalyzed intramolecular C-H amination of alkyl azides, the formation of nitriles can be a significant side reaction. For instance, the reaction of a nickel(I) complex with 4-(azidobutyl)benzene was found to exclusively produce 4-phenylbutanenitrile. nih.gov This occurs through a facile β-hydride elimination from the intermediate nickel iminyl species, which is followed by the rapid elimination of H₂ from the resulting nickel hydride ketimide intermediate. nih.gov

The introduction of gem-dimethyl groups at the carbon atom bearing the azide functionality, as is the case in the precursor to 2,2-dimethyl-4-phenylpyrrolidine (B13196620) (formed from a substrate analogous to this compound), plays a crucial role in suppressing this nitrile formation and promoting the desired C-H amination. scholaris.caysu.am This phenomenon is an example of the Thorpe-Ingold effect, where the presence of geminal substituents alters bond angles and brings reacting groups into closer proximity, thereby favoring intramolecular cyclization over competing intermolecular or elimination reactions. nih.govresearchgate.netrsc.org

The steric hindrance provided by the gem-dimethyl groups disfavors the conformation required for β-hydride elimination, thus inhibiting the pathway leading to nitrile formation. scholaris.calibretexts.org By preventing this side reaction, the desired intramolecular C-H amination to form the corresponding pyrrolidine becomes the dominant reaction pathway. scholaris.ca The presence of these gem-dimethyl groups can also facilitate the C-H bond functionalization itself. ysu.am

Table 1: Effect of Gem-Dimethyl Substitution on Reaction Outcome

| Substrate | Catalyst System | Primary Product | Reference |

| 4-(Azidobutyl)benzene | (AdFL)Ni(py) | 4-Phenylbutanenitrile | nih.gov |

| (4-Azido-4-methylpentyl)benzene | (AdFL)Ni(py) | 2,2-Dimethyl-5-phenylpyrrolidine | scholaris.ca |

Understanding Carbon-Carbon Bond Cleavage and Formation Mechanisms

Retro-Michael Type Reactions in Nitrile Systems

The cleavage of unstrained carbon-carbon single bonds is a challenging yet important transformation in organic synthesis. Mechanistic studies on the iridium-catalyzed reductive cleavage of dinitriles have revealed that this process can occur through a retro-Michael type reaction. liverpool.ac.uk The Michael reaction, a cornerstone of C-C bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups, including nitriles. researchgate.net The reverse of this process, the retro-Michael reaction, involves the fragmentation of a C-C bond. url.edu

In the context of iridium-catalyzed dinitrile cleavage, the proposed mechanism involves an initial C-H activation followed by a retro-Michael type reaction characterized by alkene de-insertion. liverpool.ac.uk This pathway provides a means to break otherwise stable C-C bonds under catalytic conditions. While this specific mechanism has been detailed for iridium catalysts and dinitrile substrates, the principle of retro-Michael reactions is a fundamental concept in organic chemistry and can be relevant to the C-C bond lability in other nitrile-containing systems under appropriate catalytic conditions. liverpool.ac.ukurl.edu

Reversibility of Catalytic C-C Bond Processes

A fundamental principle in chemistry is that all reactions are, in theory, reversible. Observing the reversibility of transition metal-catalyzed reactions, especially those involving the cleavage and formation of strong C-C bonds, can be challenging but has been documented. mit.edu Mechanistic studies of the iridium-catalyzed C-C bond cleavage in dinitriles have provided evidence that this process is indeed reversible. liverpool.ac.uk This finding is significant as it opens up the possibility of developing new catalytic methods for C-C bond formation based on the reverse of the cleavage reaction. liverpool.ac.uk

The reversibility of C-C bond homolytic cleavage has also been established in other systems, where the competition between intramolecular radical recombination and bond rotation provides evidence for the reversible nature of the bond-breaking event. nih.gov In palladium-catalyzed reactions, the reversibility of C-C bond formation has been comprehensively studied using diastereomeric neopentyl iodides, where both diastereomers could be converted to a common product under the same catalytic conditions. mit.edu These studies, combining experimental and computational approaches, have shed light on the factors influencing the C-C bond-cleavage step, including electronic and steric parameters. mit.edu

Anion-Relay Mechanism in Nitrile Synthesis

The synthesis of complex aliphatic nitriles, including those with quaternary carbon centers like this compound, can be achieved through innovative strategies such as anion-relay chemistry (ARC). scholaris.ca ARC is a powerful tactic that involves the controlled generation and migration of an anionic center within a molecule to allow for multiple functionalizations in a single pot. nih.govnih.gov

A specific application of this is in transnitrilation reactions, where an anion-relay mechanism is employed to synthesize aliphatic nitriles. scholaris.ca In one such strategy, a carefully designed substrate undergoes fragmentation and subsequent irreversible deprotonation by another anion (the "relay" step), which drives the reaction equilibrium forward. scholaris.ca The newly formed anion can then be trapped by an electrophile to furnish the final nitrile product. scholaris.ca

For example, the synthesis of 2-benzyl-2-methyl-4-phenylbutanenitrile, a derivative of the target compound, has been accomplished using this approach. scholaris.ca The general procedure involves the reaction of an alkyl iodide with t-butyllithium and 2-methyl-2-phenylpropanenitrile (B75176), followed by the addition of an electrophile like benzyl (B1604629) bromide. scholaris.ca

The broader concept of anion-relay chemistry is divided into Type I and Type II, distinguished by the type of "linchpin" molecules used and the final location of the relayed negative charge. nih.gov This methodology allows for the efficient, multi-component assembly of architecturally complex molecules from simple starting materials. nih.gov

Computational and Theoretical Studies on 2,2 Dimethyl 4 Phenylbutanenitrile

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It has become a cornerstone in computational chemistry for analyzing complex reaction mechanisms, such as those involving the formation or transformation of nitriles. numberanalytics.comacs.org DFT calculations allow for the mapping of the potential energy surface (PES) of a reaction, identifying the most probable routes from reactants to products. numberanalytics.com

In the context of reactions related to 2,2-Dimethyl-4-phenylbutanenitrile, DFT is employed to understand how catalysts can modify reaction mechanisms to improve reaction rates and selectivity. numberanalytics.com For instance, studies on nickel-catalyzed C-H amination reactions, which can be engineered to form cyclic products, utilize DFT to corroborate mechanistic proposals derived from experimental data like NMR kinetic profiling. nih.gov In one study, the introduction of gem-dimethyl groups, similar to the structure in this compound, was shown to inhibit undesired side reactions like nitrile formation and promote the desired C-H bond amination, a finding supported by DFT computations. nih.gov

DFT calculations can also elucidate the mechanism of cycloaddition reactions. For related nitrile compounds, DFT has been used to investigate different potential pathways, such as concerted versus stepwise mechanisms. pku.edu.cn These calculations can distinguish between pathways by comparing the activation energies of the transition states involved in each step. pku.edu.cn For example, in the cycloaddition reactions of dienylfurans, DFT calculations showed that the reaction proceeds through a stepwise mechanism involving a diradical intermediate. pku.edu.cn This level of detail is crucial for rationally designing synthetic routes to complex molecules.

Table 1: Common DFT Functionals for Reaction Mechanism Studies

| Functional Type | Examples | Typical Application |

|---|---|---|

| Hybrid GGA | B3LYP, PBE0 | Broadly used for geometries and energies. nih.gov |

| Meta-GGA | M06-2X | Good for non-covalent interactions and thermochemistry. nih.gov |

Computational Elucidation of Intermediate Structures

A significant advantage of computational chemistry is its ability to characterize the structure and stability of short-lived reaction intermediates. numberanalytics.com These transient species exist at local minima on the potential energy surface and are often too reactive or present in too low a concentration to be observed directly in experiments. DFT calculations can provide optimized geometries, electronic properties, and vibrational frequencies of these intermediates.

In reactions forming heterocyclic structures from nitrile precursors, computational studies have been instrumental. For example, in the intramolecular cyclization of δ-epoxy nitriles, which are structurally analogous to derivatives of this compound, DFT calculations have been used to determine the conformations of the intermediates. frontiersin.orgresearchgate.net These studies reveal how factors like solvent molecules and the presence of cations (e.g., Li+) can influence the structure and stability of these intermediates, thereby dictating the reaction's outcome. frontiersin.orgresearchgate.net

Mechanistic studies on nickel-catalyzed amination have identified reactive iminyl intermediates. The electronic configuration of these intermediates, whether they exist as an iminyl radical coupled to the metal center or as an imido species, can be investigated using DFT, providing clarity on the nature of the key reactive species in the catalytic cycle. nih.gov

Theoretical Prediction of Reaction Energetics and Transition States

For reactions involving nitrile compounds, theoretical predictions of energetics are vital. In the cyclization of δ-epoxy-nitriles, DFT calculations have been used to model the transition state structures for the formation of different ring sizes (e.g., four-membered vs. five-membered rings). frontiersin.orgresearchgate.net These calculations can explain observed selectivities; for instance, why the formation of a cyclobutane (B1203170) ring might be kinetically favored over a cyclopentane (B165970) ring, a result that can be contrary to simple empirical rules. frontiersin.orgresearchgate.net The calculations quantify the activation barriers (ΔG‡) for competing pathways, allowing for a direct comparison. researchgate.net

The accuracy of these predictions depends heavily on the chosen level of theory and basis set. nih.gov Different DFT functionals can yield varying results, and it is common practice to benchmark them against experimental data or higher-level computational methods to ensure reliability. nih.gov

Table 2: Example of Calculated Energetics for a Hypothetical Reaction Step

| Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | PBE0-D3/def2-TZVP | 0.0 |

| Transition State | PBE0-D3/def2-TZVP | +21.7 pku.edu.cn |

| Intermediate | PBE0-D3/def2-TZVP | -5.0 |

Note: Data is illustrative, based on typical values found in DFT studies of cycloaddition reactions. pku.edu.cn

Spectroscopic Data Interpretation through Quantum Chemical Methods

Quantum chemical calculations are essential for the interpretation and assignment of experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. yukiozaki.comresearchgate.net By simulating the spectra of a proposed molecular structure, researchers can compare the computational results directly with experimental data to confirm the identity and stereochemistry of a compound like this compound. researchgate.net

For NMR spectroscopy, quantum chemical methods can calculate chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com This is particularly useful for complex molecules where spectral overlap and second-order effects complicate manual interpretation. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts. mdpi.com

In the realm of vibrational spectroscopy (IR and Raman), DFT calculations can predict the frequencies and intensities of vibrational modes. researchgate.net This information is used to assign specific absorption bands or Raman shifts to the corresponding molecular motions (e.g., C≡N stretch, C-H bend). Anharmonic calculations are often necessary to achieve better agreement with experimental frequencies, especially for modes involving hydrogen atoms or in the near-infrared (NIR) region. yukiozaki.comresearchgate.net

For related nitrile compounds, theoretical calculations of NMR spectra have been performed in various solvents to support experimental characterization. researchgate.net The combination of experimental spectroscopy and quantum chemical calculations provides a powerful synergy for structural elucidation. yukiozaki.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(azidobutyl)benzene |

| 4-phenylbutanenitrile |

| (4-azido-4-methylpentyl)benzene |

| 2,2-dimethyl-5-phenylpyrrolidine |

| 4-(3,3-dimethyloxiran-2-yl)-2-phenylbutanenitrile |

Spectroscopic and Chromatographic Methodologies for 2,2 Dimethyl 4 Phenylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,2-Dimethyl-4-phenylbutanenitrile, providing precise information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is employed to identify the different types of protons and their connectivity within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), expressed in Hertz (Hz), provide a detailed picture of the proton environment.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.18-7.55 ppm. chemrxiv.org The benzylic protons (CH₂) adjacent to the phenyl ring and the methylene (B1212753) protons (CH₂) adjacent to the nitrile group also show characteristic signals. The two methyl groups attached to the quaternary carbon atom typically appear as a singlet due to their chemical equivalence.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Aromatic Protons | 7.18 – 7.55 | multiplet | - | chemrxiv.org |

| Methylene Protons (Ar-CH₂) | - | - | - | |

| Methylene Protons (CH₂-CN) | - | - | - | |

| Methyl Protons (C(CH₃)₂) | - | singlet | - |

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are often acquired with proton decoupling to enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line. organicchemistrydata.org

The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom. The nitrile carbon (C≡N) typically appears in the downfield region of the spectrum. The carbons of the phenyl group show a series of signals in the aromatic region. The quaternary carbon, the two methylene carbons, and the two equivalent methyl carbons each have characteristic chemical shifts.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

| Nitrile Carbon (C≡N) | > 120 | semanticscholar.org |

| Aromatic Carbons | 125 - 140 | rsc.org |

| Quaternary Carbon (C(CH₃)₂) | - | |

| Methylene Carbon (Ar-CH₂) | - | |

| Methylene Carbon (CH₂-CN) | - | |

| Methyl Carbons (C(CH₃)₂) | - |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. savemyexams.commsu.edu Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to several decimal places. savemyexams.com

For this compound, HRMS provides an accurate mass measurement of the molecular ion. This experimental value is then compared to the calculated theoretical mass for the molecular formula C₁₂H₁₅N. The close agreement between the measured and calculated masses confirms the elemental composition of the compound. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. savemyexams.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent and diagnostic peak in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This absorption typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | spectroscopyonline.com |

| Aromatic C-H | Stretch | 3100 - 3000 | vscht.cz |

| Aromatic C=C | Stretch | 1600 - 1450 | vscht.cz |

| Aliphatic C-H | Stretch | 3000 - 2850 | libretexts.org |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for assessing its purity.

Silica (B1680970) Gel Column Chromatography for Product Isolation

Silica gel column chromatography is a widely used technique for the purification of this compound on a preparative scale. chemrxiv.orgrsc.org In this method, a solution of the crude product is passed through a column packed with silica gel. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For the purification of this compound, a non-polar stationary phase like silica gel is typically used with a mobile phase consisting of a mixture of non-polar and moderately polar solvents. Common eluents include mixtures of hexanes and ethyl acetate (B1210297). semanticscholar.orgrsc.orgrsc.org By gradually increasing the polarity of the eluent, the desired compound can be selectively eluted from the column, leaving impurities behind. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Thin Layer Chromatography (TLC) for Reaction Monitoringamazonaws.comrsc.org

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely employed to monitor the progress of chemical reactions. umass.edursc.org Its application is crucial in the synthesis of this compound, allowing the chemist to qualitatively track the consumption of starting materials and the formation of the product in near real-time. amazonaws.com The principle relies on the differential partitioning of the reaction components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system). umass.edulibretexts.org

The progress of the reaction is observed by spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. acs.org Alongside the reaction mixture, spots of the pure starting materials are applied as a reference. researchgate.net As the solvent moves up the plate via capillary action, the components of the mixture are separated based on their polarity. umass.edu Generally, less polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances, yielding a lower Rf. libretexts.org

A reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared from the lane of the reaction mixture. rsc.org

Detailed Research Findings

In a typical synthesis of this compound, for instance, via the alkylation of a phenethyl halide with the anion of isobutyronitrile (B166230) or the alkylation of benzyl (B1604629) cyanide, TLC provides a clear visual indication of the conversion. orgsyn.org The starting materials and the final product possess different polarities and thus can be effectively separated using a suitable TLC system.

The product, this compound, is a relatively non-polar compound. Its precursors, such as phenethyl halides or benzyl cyanide, have different polarity profiles. This difference allows for effective separation on a standard silica gel plate. orgsyn.org

TLC System and Parameters:

A common and effective system for monitoring this type of reaction involves a silica gel stationary phase and a mobile phase consisting of a non-polar solvent mixed with a small amount of a more polar solvent. Based on analyses of similar nitrile compounds, a mixture of hexanes and ethyl acetate is highly suitable. rsc.orgorgsyn.orgmdpi.com The optimal ratio is determined empirically but often falls in a range that provides a product Rf value between 0.3 and 0.7. umass.eduresearchgate.net

The following table outlines a standard set of conditions for the TLC analysis of the synthesis of this compound.

Table 1: Recommended TLC Parameters for this compound Synthesis

| Parameter | Description | Justification & Details |

| Stationary Phase | Silica Gel 60 F254 Plates | Standard, commercially available plates with a fluorescent indicator (F254) for UV visualization. acs.orgacs.org The polar silica provides good separation for compounds of varying polarity. |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | This solvent system provides a tunable polarity. Starting with a less polar mixture (e.g., 9:1) is common. The polarity can be increased by adding more ethyl acetate to achieve optimal separation and Rf values. rsc.orgorgsyn.org |

| Spotting | Capillary tubes | Tiny aliquots of the reaction mixture and reference standards are spotted on the baseline drawn ~1 cm from the bottom of the plate. libretexts.org |

| Development | Saturated TLC Chamber | The plate is placed in a sealed chamber containing the mobile phase, ensuring the solvent level is below the baseline. A saturated atmosphere prevents solvent evaporation from the plate surface, leading to more reproducible Rf values. ictsl.net |

| Visualization | 1. UV Light (254 nm)2. Chemical Stain (e.g., KMnO₄) | The phenyl group in the starting material and product allows for visualization under UV light, where they appear as dark spots. umass.eduacs.org A potassium permanganate (B83412) (KMnO₄) stain can also be used as a secondary method; it reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background. orgsyn.org |

Interpreting the Chromatogram:

As the reaction proceeds, the TLC plate will show a distinct change in the spot pattern. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umass.edu

Rf = (Distance traveled by the spot) / (Distance traveled by thesolvent front)

The less polar product, this compound, will have a higher Rf value than the more polar starting materials or intermediates.

Table 2: Expected Rf Values and Reaction Progression

| Compound | Plausible Starting Material (Example) | This compound (Product) |

| Structure | Benzyl Cyanide | C₁₂H₁₅N |

| Relative Polarity | More Polar | Less Polar |

| Expected Rf Value * | ~ 0.35 | ~ 0.55 |

| TLC at t = 0 | Strong spot | No spot |

| TLC at mid-reaction | Fainter spot | New, strong spot appears |

| TLC at completion | Spot is absent | Single, strong spot |

*Note: Rf values are illustrative and highly dependent on the exact TLC conditions (e.g., eluent composition, temperature, plate quality). ictsl.net The values provided are based on a hypothetical eluent system of 4:1 Hexanes:Ethyl Acetate and data for analogous compounds. orgsyn.org

By monitoring these changes over time, the optimal reaction time can be determined, preventing unnecessarily long reaction times or premature work-up. rsc.org

Applications of 2,2 Dimethyl 4 Phenylbutanenitrile in Advanced Organic Synthesis and Materials Science

2,2-Dimethyl-4-phenylbutanenitrile as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of functional groups in this compound allows for its versatile use in constructing intricate molecular frameworks. The nitrile group can be readily transformed into various other functionalities, and the gem-dimethyl group can influence the stereochemical outcome of reactions, making it a powerful tool for synthetic chemists.

Building Block for Heterocyclic Compounds

While direct use of this compound in heterocyclic synthesis is not extensively documented, a closely related derivative, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, has been successfully employed in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation proceeds via a facile and highly efficient method involving a base-assisted intramolecular cyclization, followed by oxidation of the aniline (B41778) moiety. This process highlights the potential of the butanenitrile backbone in constructing fused heterocyclic systems like indolinones.

This methodology has been further extended to a one-pot synthesis of pyridazino[4,3-b]indoles, which are known for their antimycobacterial activities. The initial oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is followed by the addition of hydrazine (B178648) hydrate, leading to the formation of the desired pyridazino[4,3-b]indole structures in good yields.

A similar principle can be envisioned for this compound, where functionalization of the phenyl ring with an appropriate ortho-amino group could pave the way for its use in synthesizing various heterocyclic scaffolds. The nitrile group is a versatile precursor for a range of nitrogen-containing heterocycles.

Precursor to Carbocyclic Systems

The structure of this compound is well-suited for the synthesis of carbocyclic systems, particularly through intramolecular cyclization reactions. The Thorpe-Ziegler reaction, a classical method for forming cyclic ketones from dinitriles, provides a theoretical pathway for the cyclization of derivatives of this compound. wikipedia.orgchem-station.com By introducing a second nitrile group at an appropriate position on the molecule, intramolecular cyclization could be induced to form five- or six-membered carbocyclic rings.

The presence of the gem-dimethyl group is particularly significant in such cyclization reactions due to the Thorpe-Ingold effect, also known as the gem-dimethyl effect. wikipedia.org This effect predicts that the presence of a quaternary carbon, such as the one in this compound, can accelerate the rate of intramolecular ring-closing reactions. wikipedia.org The steric hindrance imposed by the gem-dimethyl groups brings the reactive ends of the molecule closer together, thus favoring cyclization. wikipedia.org

Potential Applications in the Development of Novel Materials

The incorporation of specific chemical functionalities into polymers and other materials is a key strategy for developing novel materials with tailored properties. While the direct application of this compound in materials science is not yet well-established, its structural features suggest potential avenues for exploration.

Incorporation into Polymer Architectures

As of the current literature, there are no specific reports on the incorporation of this compound into polymer architectures. The development of polymers from this specific monomer would require further investigation into its polymerization capabilities, either as a primary monomer or as a comonomer with other polymerizable units. The presence of the nitrile group could potentially be utilized for post-polymerization modifications, allowing for the introduction of other functional groups onto the polymer backbone.

Role in Specialized Material Synthesis

The role of this compound in specialized material synthesis is not documented in the current scientific literature. Nitrile-containing compounds, in general, are used in the synthesis of various materials, including nitrile rubber, which is valued for its resistance to oils and fuels. wikipedia.org However, the specific contribution of the unique structure of this compound to the properties of any resulting material would need to be experimentally determined. Its potential use could be in the synthesis of specialized small molecules that are then incorporated into larger material frameworks, where the gem-dimethyl and phenylpropyl groups could influence properties such as thermal stability, solubility, or mechanical strength.

Future Research Directions and Challenges in 2,2 Dimethyl 4 Phenylbutanenitrile Chemistry

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 2,2-dimethyl-4-phenylbutanenitrile often involves the use of strong, hazardous bases like lithium diisopropylamide (LDA) at very low temperatures (-78 °C) and volatile organic solvents like tetrahydrofuran (B95107) (THF). researchgate.netchemrxiv.org These methods, while effective, present significant environmental and safety challenges. Future research is intensely focused on developing greener alternatives that align with the principles of sustainable chemistry.

Key areas of development include:

Alternative Solvents: Research is moving towards replacing conventional volatile organic solvents with greener options such as water, ionic liquids, or deep eutectic solvents. chemistryjournals.net Water, in particular, is attractive for its non-toxicity and abundance, and studies have shown it can enhance reaction rates and selectivity in certain organic syntheses. chemistryjournals.net

Energy-Efficient Methods: Techniques like microwave-assisted synthesis and sonochemistry are being explored to reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netnih.govliverpool.ac.uk Microwave irradiation, a non-ionizing energy source, can lead to higher yields and purities in various organic transformations. nih.gov

Electrochemical and Photochemical Synthesis: Electro-organic synthesis, powered by renewable electricity, is a promising green strategy. researchgate.net Iodine-mediated electrocatalysis, for instance, can facilitate C-H functionalization and C-N bond formation under mild conditions. researchgate.netchemrxiv.org Similarly, photoinduced copper-catalyzed cyanation reactions using light as an energy source represent a sustainable pathway to nitrile synthesis. caltech.edu

Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and efficiency. Applying flow electrochemical approaches can enable syntheses without the need for expensive catalysts or reagents, representing a significant step towards greener chemical production. researchgate.net

| Parameter | Traditional Synthesis | Future Greener Routes |

| Reagents | Strong bases (e.g., LDA) researchgate.netchemrxiv.org | Biocatalysts, mild reagents chemistryjournals.net |

| Solvents | Volatile organics (e.g., THF) researchgate.netchemrxiv.org | Water, ionic liquids, deep eutectic solvents chemistryjournals.net |

| Energy | High energy for heating/cooling chemrxiv.org | Microwave irradiation, photochemistry, electrochemistry researchgate.netnih.gov |

| Process | Batch processing | Continuous flow chemistry researchgate.net |

| Waste | Significant solvent and reagent waste | Reduced waste, improved atom economy |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A major challenge in nitrile chemistry is moving from stoichiometric reagents to more efficient and selective catalytic systems. The development of novel catalysts is crucial for improving atom economy and reducing waste.

Future research in this area is centered on:

Transition Metal Catalysis: While traditional methods exist, modern approaches are increasingly reliant on transition metals. Catalytic systems involving nickel, palladium, iridium, and copper are being developed for various transformations. liverpool.ac.uknih.govacs.org For example, nickel-dipyrrin complexes have been shown to be effective for C-H amination, and copper-catalyzed radical reactions can achieve oxidative functionalization of alkyl nitriles. nih.govacs.org

Earth-Abundant Metal Catalysts: To enhance sustainability, there is a growing interest in catalysts based on earth-abundant metals like manganese and iron. elsevierpure.comuni-regensburg.de Manganese-pincer complexes, for example, have demonstrated efficacy in nitrile hydration. elsevierpure.com

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as zeolite-encapsulated metal complexes, offers significant advantages in terms of catalyst recovery and recycling. ajol.info These systems can be applied to reactions like the synthesis of dioxolanes from related epoxides, showcasing a path towards more sustainable industrial processes. ajol.info

Organocatalysis: The development of metal-free catalytic systems is another key research avenue. Organocatalysis, using small organic molecules as catalysts, can offer unique reactivity and selectivity, as seen in the enantioselective α-alkylation of ketones, a reaction type relevant to nitrile derivatization. lookchem.com

| Catalyst Type | Metal Example | Application in Nitrile Chemistry | Reference |

| Transition Metal Complexes | Nickel (Ni) | C-H Amination, Cross-Coupling | nih.govnih.gov |

| Copper (Cu) | Photoinduced Cyanation, Oxidative Functionalization | caltech.eduacs.org | |

| Iridium (Ir) | C-H Functionalization, Michael-type Hydroalkylation | liverpool.ac.uk | |

| Earth-Abundant Metals | Manganese (Mn) | Nitrile Hydration, α-Deuteration | elsevierpure.com |

| Heterogeneous Catalysts | Zeolite-Encapsulated Metals | Catalysis with Recyclable Systems | ajol.info |

| Organocatalysts | Cinchona-based amines | Enantioselective Radical Alkylations | lookchem.com |

Expansion of Reactivity Profiles for Diverse Functionalization